2-Hydroxy-2H-pyran-4,6-dicarboxylic acid, also known as 2-oxo-2H-pyran-4,6-dicarboxylic acid, is a chemical compound with the molecular formula . This compound belongs to the class of pyrandicarboxylic acids and is characterized by the presence of two carboxylic acid groups located at the 4 and 6 positions of the pyran ring. It acts as a Bronsted acid, capable of donating protons to bases, which is significant in various
The biological activity of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid has been investigated in several contexts:
The synthesis of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid can be achieved through several methods:
The applications of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid span multiple fields:
Studies on the interactions of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid with other molecules have revealed important insights:
Several compounds share structural similarities with 2-hydroxy-2H-pyran-4,6-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Oxo-2H-pyran-4,6-dicarboxylate | Conjugate base form; lacks hydroxyl group | More stable under certain conditions |
| 6-Oxo-6H-pyran-2,4-dicarboxylic acid | Different functional group positioning | Exhibits different reactivity profiles |
| 4-Carboxy-2-hydroxymuconate semialdehyde | Contains a semialdehyde group; different oxidation state | Potentially more reactive due to aldehyde presence |
These comparisons highlight the unique properties and applications of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid in various fields such as medicinal chemistry and materials science. Its distinct structure allows for specific interactions and functionalities that set it apart from similar compounds.